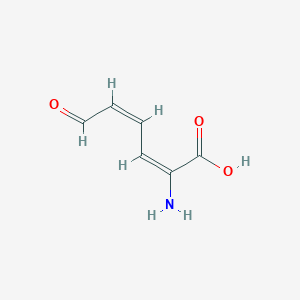
2-Aminomuconic semialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminomuconic acid semialdehyde belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminomuconic acid semialdehyde is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 2-aminomuconic acid semialdehyde is primarily located in the cytoplasm. 2-Aminomuconic acid semialdehyde can be biosynthesized from 2-amino-3-carboxymuconic acid semialdehyde; which is catalyzed by the enzyme 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase. In humans, 2-aminomuconic acid semialdehyde is involved in the tryptophan metabolism pathway.
2-aminomuconic 6-semialdehyde is a muconic semialdehyde having a 2-amino substituent. It has a role as a mouse metabolite. It is a muconic semialdehyde and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-aminomuconate 6-semialdehyde(1-). It is a tautomer of a 2-aminomuconic 6-semialdehyde zwitterion.
Applications De Recherche Scientifique
Enzymatic Pathways and Metabolic Reactions
- 2-Aminomuconic semialdehyde is involved in the metabolic pathway of 4-amino-3-hydroxybenzoic acid in specific bacterial strains, such as Bordetella sp. strain 10d. It is converted to 2-hydroxymuconic 6-semialdehyde by a specialized enzyme, revealing its significance in bacterial metabolic pathways (Orii et al., 2004).
Structural and Functional Analysis of Enzymes
- The tetrameric assembly of 2-aminomuconic 6-semialdehyde dehydrogenase, a part of the aldehyde dehydrogenase superfamily, is crucial for cofactor NAD+ binding. This enzyme plays a significant role in oxidizing 2-aminomuconic 6-semialdehyde to 2-aminomuconate, highlighting its importance in the metabolism of environmental pollutants by certain bacteria (Shi et al., 2021).
Tryptophan Catabolism and Degradative Pathways
- In Burkholderia cepacia, a new tryptophan catabolic pathway was identified, where 2-aminomuconic semialdehyde plays a key role. This pathway involves the conversion of tryptophan to pyruvate and acetate, differing from mammalian pathways and highlighting its unique role in microbial metabolism (Colabroy & Begley, 2005).
Human Enzyme Characterization
- The human enzyme 2‐amino 3‐carboxymuconate 6‐semialdehyde decarboxylase (ACMSD) is a key enzyme in tryptophan catabolism. Its characterization and tissue expression provide insight into its role in regulating NAD biosynthesis and associated disorders (Pucci et al., 2007).
Environmental Biodegradation
- 2-Aminomuconic semialdehyde is also involved in the degradation of environmental pollutants, such as 2-aminophenol, by Pseudomonas sp. This application is crucial in the bioremediation of contaminated environments (Muraki et al., 2003).
Propriétés
Numéro CAS |
245128-91-0 |
|---|---|
Nom du produit |
2-Aminomuconic semialdehyde |
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
(2E,4Z)-2-amino-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/b2-1-,5-3+ |
Clé InChI |
QCGTZPZKJPTAEP-REDYYMJGSA-N |
SMILES isomérique |
C(=C\C=O)\C=C(/C(=O)O)\N |
SMILES |
C(=CC=O)C=C(C(=O)O)N |
SMILES canonique |
C(=CC=O)C=C(C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)
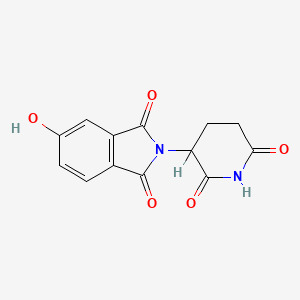
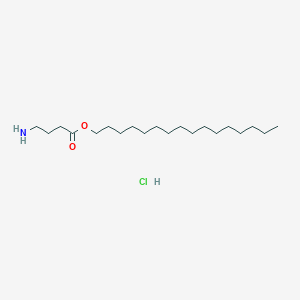

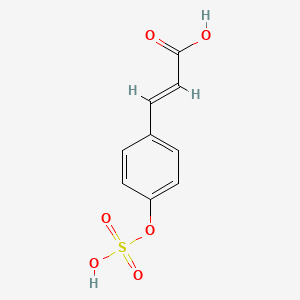

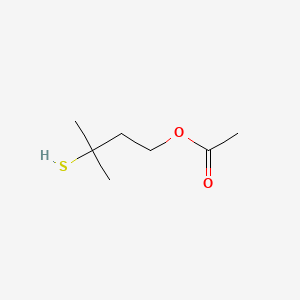
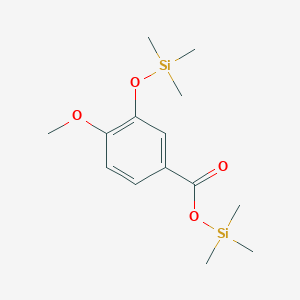
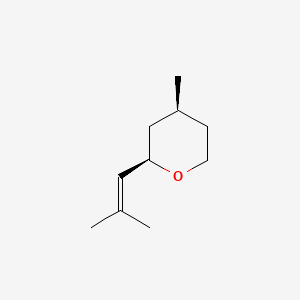

![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)

